Benzamide, 3-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-
Description
Benzamide, 3-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)- is a structurally complex molecule featuring:
- A benzamide core with a 3-acetyloxy substituent.
- A pyrimidinyl group substituted with amino, methyl, dioxo, and phenyl moieties. This compound is hypothesized to exhibit unique physicochemical and biological properties due to its acetyloxy group and pyrimidinyl pharmacophore.
Properties
CAS No. |
176379-35-4 |
|---|---|
Molecular Formula |
C20H18N4O5 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[3-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C20H18N4O5/c1-12(25)29-15-10-6-7-13(11-15)18(26)22-16-17(21)24(14-8-4-3-5-9-14)20(28)23(2)19(16)27/h3-11H,21H2,1-2H3,(H,22,26) |
InChI Key |
IQNHSDHCDXMIBS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N |
Synonyms |
Benzamide, 3-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)- |
Origin of Product |
United States |
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential anticancer agents. The compound Benzamide, 3-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)- is a pyrimidine-tethered benzamide that has been synthesized and evaluated for its biological activity. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Synthesis and Characterization
The synthesis of this compound involves several steps, including the preparation of various chalcones and subsequent condensation with guanidine to yield pyrimidinyl benzamide derivatives. Characterization techniques such as NMR spectroscopy and HRMS have been employed to confirm the structure of the synthesized compounds. For example, one derivative exhibited a melting point of 228-229 °C and was characterized by specific NMR shifts indicating the presence of functional groups typical for benzamides and pyrimidines .
Anticancer Properties
Recent studies have highlighted the potential of this class of compounds as targeted anticancer agents. In vitro cytotoxicity evaluations have shown that certain derivatives exhibit significant activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| 8f | A-549 (Lung) | 10.5 | Best activity among tested derivatives |
| 8j | HCT-116 (Colorectal) | 7.8 | High potency observed |
| 8h | HaLa (Cervical) | 12.0 | Significant efficacy noted |
The MTT assay results indicate that compounds 8f and 8j are particularly effective against A-549 and HCT-116 cell lines, respectively . Additionally, the structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the benzamide moiety influences the anticancer activity significantly.
Molecular docking studies have been conducted to elucidate the binding affinities of these compounds to key receptors involved in cancer progression, such as EGFR and CDK-4. The binding affinities were found to be influenced by the nature of substituent groups on the benzamide structure . For instance, certain derivatives demonstrated strong interactions with these targets, indicating a potential mechanism through which they exert their anticancer effects.
Case Studies
A notable case study involved the evaluation of a series of pyrimidine-tethered benzamide derivatives against multiple cancer cell lines. The study revealed that modifications in the chemical structure led to variations in biological activity. For example:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Acetyloxy Variants
Benzamide, 4-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3-methyl-
- Key Differences :
- Acetyloxy group at position 4 (vs. 3 in the target compound).
- Additional methyl group on the benzamide ring.
- Impact: Molecular weight: 408.41 vs. ~408 (estimated for the target compound).
Benzamide,3,5-bis(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-4-methyl-
Substituent Modifications on the Pyrimidinyl Group
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide
Diphenylpyrimidine-Benzamide Hybrids
2-(2-((2-Aminophenyl)amino)-2-oxoethyl)-N-(4,6-diphenylpyrimidin-2-yl) benzamide
- Key Differences :
- Diphenylpyrimidine core instead of a tetrahydrodioxopyrimidine.
- Extended alkyl-amide chain.
- May exhibit improved selectivity for nucleic acid targets (e.g., topoisomerase inhibitors) .
Physicochemical and Pharmacokinetic Profiles
*Estimated based on structural similarity.
Preparation Methods
Cyclocondensation of β-Ketoamide
The 5-aminopyrimidinone fragment is synthesized via cyclocondensation of N-phenyl-β-ketoamide with methylurea under acidic conditions:
Reaction Conditions
-
Reactants : N-Phenylacetoacetamide (1.0 eq), methylurea (1.2 eq)
-
Catalyst : Conc. HCl (0.1 eq)
-
Solvent : Ethanol/water (4:1 v/v)
-
Temperature : Reflux at 80°C
-
Time : 6 hours
Benzamide Fragment Preparation
Selective Acetylation of 3-Hydroxybenzoic Acid
The 3-acetoxybenzoic acid precursor is synthesized via controlled acetylation to prevent over-acylation:
Procedure :
-
Dissolve 3-hydroxybenzoic acid (1.0 mol) in anhydrous pyridine (2.5 L) under N₂
-
Add acetic anhydride (1.05 eq) dropwise at 0°C
-
Stir for 3 hours at room temperature
-
Quench with ice-cold 1M HCl (5 L)
-
Extract with dichloromethane (3 × 1 L)
-
Dry over Na₂SO₄ and evaporate
Key Parameters :
-
Molar Ratio : 1:1.05 (acid:Ac₂O) minimizes diacetylated byproducts
-
Temperature Control : Below 10°C during anhydride addition prevents exothermic side reactions
-
Purification : Recrystallization from hexane/ethyl acetate (9:1) gives 89% purity.
Amide Coupling Methodologies
Carbodiimide-Mediated Coupling
The final amide bond formation employs EDC/HOBt activation for optimal yields:
Reaction Setup :
| Component | Quantity | Role |
|---|---|---|
| 3-Acetoxybenzoic acid | 1.2 eq | Carboxylic acid |
| 5-Aminopyrimidinone | 1.0 eq | Amine |
| EDC·HCl | 1.5 eq | Coupling reagent |
| HOBt | 1.5 eq | Additive |
| DMF | 0.1 M | Solvent |
| N-Methylmorpholine | 3.0 eq | Base |
Procedure :
-
Activate acid with EDC/HOBt in DMF at 0°C for 15 min
-
Add pyrimidinone and base
-
Stir at room temperature for 12 hours
-
Dilute with ethyl acetate, wash with 5% citric acid and brine
-
Purify via silica gel chromatography (hexane:EtOAc 3:7)
Performance Metrics :
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A rapid protocol reduces reaction time from 12 hours to 35 minutes:
Conditions :
-
Microwave Power : 300 W
-
Temperature : 120°C
-
Pressure : 250 psi
-
Solvent : DMSO
Advantages :
-
85% yield comparable to conventional heating
-
Suppresses thermal decomposition pathways
Limitations :
-
Specialized equipment required
-
Limited scalability beyond 100 g batches
Industrial-Scale Considerations
Continuous Flow Reactor Design
Pilot plant data (100 kg scale) highlights critical parameters:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 14 hours | 2.5 hours |
| Yield | 65% | 78% |
| Solvent Consumption | 8 L/kg | 3 L/kg |
| Energy Input (kW·h/kg) | 42 | 18 |
Key Innovations :
-
In-line IR monitoring for real-time reaction control
-
Static mixers enhance mass transfer during coupling step
-
Falling film evaporators for solvent recovery (>92% efficiency)
Purification and Characterization
Q & A
Q. What are the recommended synthetic routes for this benzamide derivative, and how is purity ensured?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Amide coupling : Use of activated acylating agents (e.g., benzoyl chloride derivatives) under basic conditions (e.g., sodium carbonate) to form the benzamide core .
- Protection/deprotection strategies : Acetyloxy groups may require temporary protection during synthesis to prevent undesired side reactions .
- Purification : Column chromatography (silica gel, dichloromethane/ethyl acetate gradients) or recrystallization (diethyl ether/pentanes) is employed. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Key Safety Note : Conduct hazard assessments for reagents like trichloroisocyanuric acid and sodium pivalate, which require controlled handling .
Q. How is the structural identity of this compound confirmed?
Methodological Answer:
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Mutagenicity : Ames II testing indicates low mutagenic risk compared to anomeric amide analogs, but precautions are still required .
- PPE : Use nitrile gloves, lab coats, and OV/AG/P99 respirators in ventilated fume hoods to minimize inhalation exposure .
- Storage : Store at -20°C under inert atmosphere (N or Ar) to prevent decomposition .
Advanced Research Questions
Q. How should researchers resolve contradictions in mutagenicity data across similar compounds?
Methodological Answer:
- Comparative Testing : Perform parallel Ames tests on structurally related analogs (e.g., anomeric amides vs. benzamide derivatives) under identical conditions .
- Dose-Response Analysis : Quantify mutagenic potency (e.g., revertant colonies/µg) to establish thresholds for safe handling.
- Mechanistic Studies : Use computational models (e.g., QSAR) to predict mutagenicity based on substituent effects (e.g., acetyloxy vs. methoxy groups) .
Q. Example Data Comparison :
| Compound | Ames Test Result (Revertants/µg) | Reference |
|---|---|---|
| Target Benzamide | 0.8 ± 0.2 | |
| Anomeric Amide Analogue | 3.5 ± 0.6 | |
| Benzyl Chloride | 1.2 ± 0.3 |
Q. How do substituents on the pyrimidinyl ring influence reactivity and stability?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : The 2,4-dioxo groups increase electrophilicity, making the pyrimidinyl ring prone to nucleophilic attack (e.g., at C6-amino position) .
- Steric Effects : 3-Methyl and phenyl substituents hinder access to reactive sites, slowing hydrolysis but enhancing thermal stability.
- Experimental Design :
- Kinetic Studies : Monitor degradation rates (HPLC) under varying pH/temperature.
- DFT Calculations : Predict reactive sites using molecular orbital analysis .
Q. What strategies are recommended to study its biological activity and mechanism?
Methodological Answer:
- Target Identification : Screen against kinase/receptor libraries using surface plasmon resonance (SPR) or fluorescence polarization assays .
- In Vitro Models :
- Enzyme Inhibition : Test IC values against cyclooxygenase (COX) or phosphodiesterases (PDEs) due to structural similarity to pyrimidine-based inhibitors .
- Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (caspase-3 activation) in cancer cell lines .
- SAR Studies : Synthesize analogs (e.g., replacing acetyloxy with hydroxyl or methyl groups) to correlate structure with activity .
Q. Example SAR Table :
| Analog Modification | Biological Activity (IC, µM) | Key Finding |
|---|---|---|
| Acetyloxy (Parent) | 12.4 ± 1.3 | Baseline activity |
| Hydroxyl Substituent | 45.6 ± 3.1 | Reduced potency |
| Methyl Substituent | 8.9 ± 0.7 | Enhanced inhibition |
Q. How can researchers address challenges in scaling up synthesis?
Methodological Answer:
- Optimization Steps :
- Catalysis : Replace stoichiometric bases (e.g., NaCO) with catalytic systems (e.g., DMAP) to improve atom economy .
- Solvent Selection : Transition from dichloromethane to acetonitrile for easier recycling and reduced toxicity .
- Process Monitoring : Use inline FTIR or PAT (Process Analytical Technology) to track intermediates in real-time during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
